Cas no 2764008-15-1 ((9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate)

(9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate structure
2764008-15-1 structure
Product Name:(9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate
CAS No:2764008-15-1
MF:C22H18N2O3
MW:358.389925479889
CID:5861197
PubChem ID:165989934
Update Time:2025-07-09

(9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-37389141
    • 2764008-15-1
    • (9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate
    • Inchi: 1S/C22H18N2O3/c25-21-18-10-12-24(20(18)9-11-23-21)22(26)27-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-9,11,19H,10,12-13H2,(H,23,25)
    • InChI Key: DPCBKLHBUVNNTQ-UHFFFAOYSA-N
    • SMILES: O(C(N1C2C=CNC(C=2CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 358.13174244g/mol
  • Monoisotopic Mass: 358.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 58.6Ų

(9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate Pricemore >>

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Additional information on (9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate

Research Brief on (9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 2764008-15-1)

The compound (9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 2764008-15-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, featuring a pyrrolo[3,2-c]pyridine core, is of particular interest due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a promising scaffold for the design of novel therapeutic agents.

Recent literature highlights the efficient synthetic routes developed for this compound, emphasizing its role as a key intermediate in the preparation of more complex molecules. The presence of the fluorenylmethyl (Fmoc) protecting group enhances its utility in solid-phase peptide synthesis (SPPS) and other combinatorial chemistry approaches. Researchers have successfully employed this compound in the construction of peptide-based inhibitors targeting various enzymes, including proteases and kinases, which are implicated in numerous disease pathways.

In terms of biological activity, preliminary studies suggest that derivatives of (9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate exhibit moderate to high affinity for specific protein targets. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that this scaffold can be modified to yield potent inhibitors of histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation and cancer progression. The hydroxy group at the 4-position of the pyrrolo[3,2-c]pyridine ring has been identified as a critical pharmacophore, enabling hydrogen bonding interactions with key residues in the active site of HDACs.

Further investigations into the physicochemical properties of this compound have revealed favorable solubility and stability profiles, making it suitable for in vitro and in vivo studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structure and confirm its purity. Additionally, computational modeling studies have provided insights into its conformational flexibility and potential binding modes with biological targets.

Looking ahead, researchers are exploring the potential of (9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate as a versatile building block for the development of new chemical entities. Its compatibility with various coupling reactions and functional group transformations offers ample opportunities for structural diversification. Future studies are expected to focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models of disease.

In conclusion, (9H-fluoren-9-yl)methyl 4-hydroxy-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate represents a valuable tool in medicinal chemistry, with promising applications in drug discovery. Its unique structural features and demonstrated biological activities underscore its potential as a lead compound for the development of novel therapeutics. Continued research in this area is likely to yield significant advancements in the treatment of various diseases, including cancer and neurodegenerative disorders.

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